2,4-Dibromo-3-fluorophenylacetic acid
Overview
Description
2,4-Dibromo-3-fluorophenylacetic acid is an organic compound characterized by the presence of bromine and fluorine atoms attached to a phenylacetic acid backbone. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-3-fluorophenylacetic acid typically involves the bromination and fluorination of phenylacetic acid derivatives. One common method includes the bromination of 3-fluorophenylacetic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromo-3-fluorophenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products Formed:
Substitution Products: Derivatives with different substituents replacing the bromine atoms.
Oxidation Products: Carboxylic acids or ketones depending on the reaction conditions.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
2,4-Dibromo-3-fluorophenylacetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-3-fluorophenylacetic acid involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and molecular processes, making the compound a valuable tool in research .
Comparison with Similar Compounds
2,4-Dibromo-3-chlorophenylacetic acid: Similar structure but with chlorine instead of fluorine.
2,4-Dibromo-3-methylphenylacetic acid: Contains a methyl group instead of fluorine.
2,4-Dibromo-3-nitrophenylacetic acid: Contains a nitro group instead of fluorine.
Uniqueness: 2,4-Dibromo-3-fluorophenylacetic acid is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions, making it a versatile compound in various chemical and biological applications .
Properties
IUPAC Name |
2-(2,4-dibromo-3-fluorophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO2/c9-5-2-1-4(3-6(12)13)7(10)8(5)11/h1-2H,3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOLUXGZGFNVLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC(=O)O)Br)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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